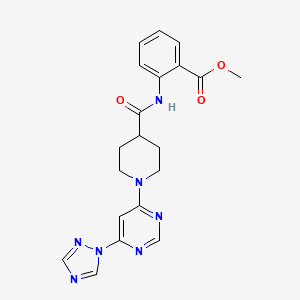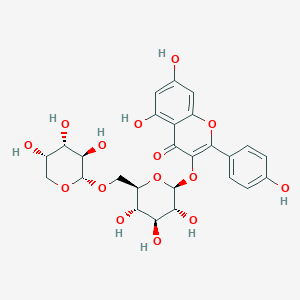
methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, "methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate," is a complex molecule that appears to be a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the pyrimidine derivatives is known for various biological activities, which include antiviral, anti-tubercular, antineoplastic, anti-inflammatory, diuretic, antimalarial, and cardiovascular effects . The compound also contains a triazole ring, which is another heterocycle with known applications in pharmaceuticals, polymers, and materials, and exhibits a broad spectrum of biological properties such as antibacterial, anti-allergic, anti-HIV activities, and potential as chemotherapeutic agents .
Synthesis Analysis
The synthesis of related compounds involves the use of reagents such as methyl 2-benzoylamino-3-dimethylaminopropenoate for the preparation of fused pyrimidinones and other heterocyclic systems . These methods typically involve reactions with heterocyclic α-amino compounds in acetic acid or with carbocyclic and heterocyclic 1,3-diketones . The synthesis of the compound may similarly involve multi-step reactions that include the formation of the pyrimidine core followed by the introduction of the triazole moiety and subsequent functionalization to introduce the piperidine and benzoate groups.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by techniques such as single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal and the geometry of the molecule . The molecular conformation can be stabilized by intramolecular hydrogen bonds, and the crystal packing can involve supramolecular chains and networks formed through intermolecular hydrogen bonds . Density functional theory (DFT) calculations can complement experimental findings by predicting the electronic structure and properties of the molecule, such as charge distribution, chemical reactivity, and thermodynamic properties .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from studies on their binding affinities to various receptors, which is indicative of their potential neuroleptic activities . The displacement of specifically bound tritiated ligands by these compounds in receptor binding assays suggests that they may undergo interactions with biological targets through mechanisms such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The reactivity of the compound may also be influenced by the presence of the triazole and pyrimidine moieties, which are known to participate in various chemical reactions due to their electron-rich nature .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be deduced from their synthesis and molecular structure. For instance, the presence of different functional groups such as amides, esters, and aromatic rings can affect properties like solubility, melting point, and stability . The atropisomerism observed in some compounds indicates that they may exist in different stereoisomeric forms, which can have different physical properties and biological activities . Theoretical studies using DFT can provide insights into the thermodynamic properties of these compounds at different temperatures, which are important for understanding their behavior under physiological conditions .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
One study explores the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds were evaluated for their cyclooxygenase inhibition and showed significant analgesic and anti-inflammatory activities.
Anticancer and Anti-inflammatory Agents
Another study involves the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016). The structure-activity relationship (SAR) was discussed, highlighting the potential of such compounds in therapeutic applications.
Development of Heterocyclic Systems
Research on methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for the synthesis of heterocyclic systems demonstrates the versatility of such compounds in generating a variety of biologically relevant structures (Toplak et al., 1999). This versatility underscores the potential for designing compounds with specific biological activities.
Drug Delivery Systems
There's also research on the use of metalla-cages for drug delivery of lipophilic pyrenyl derivatives, showcasing advanced applications in targeted therapy and drug delivery mechanisms (Mattsson et al., 2010). This indicates a growing interest in the development of novel drug delivery systems that could enhance the efficacy and specificity of therapeutic agents.
Propriétés
IUPAC Name |
methyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c1-30-20(29)15-4-2-3-5-16(15)25-19(28)14-6-8-26(9-7-14)17-10-18(23-12-22-17)27-13-21-11-24-27/h2-5,10-14H,6-9H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRYRUZVYDRQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2527859.png)




![ethyl 2-((3-benzyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2527870.png)

methylene]malonate](/img/structure/B2527873.png)
![2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2527874.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2527875.png)
![6-[2-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2527876.png)
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2527878.png)
![2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2527879.png)
![N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yloxypyridine-3-carboxamide](/img/structure/B2527881.png)